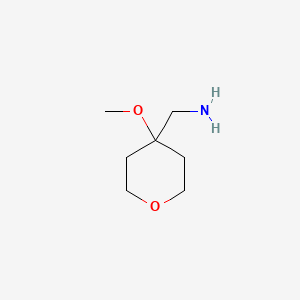

(4-Methoxyoxan-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyoxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-9-7(6-8)2-4-10-5-3-7/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJNIQIBGYNOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717436 | |

| Record name | 1-(4-Methoxyoxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269755-10-3 | |

| Record name | 1-(4-Methoxyoxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxyoxan-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Technical Guide: Spectroscopic Characterization of (4-Methoxyoxan-4-yl)methanamine

[1]

Executive Summary

This technical guide details the spectroscopic identification and quality control protocols for (4-Methoxyoxan-4-yl)methanamine (CAS: 1269755-10-3).[1] As a gem-disubstituted tetrahydropyran derivative, this molecule serves as a critical fragment in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in CNS-targeted drug discovery.[1]

This document is structured to provide researchers with a self-validating analytical framework, moving beyond simple data listing to explain the causality of spectral features and the methodology required for rigorous verification.

Part 1: Molecular Identity & Physicochemical Profile[1]

Before instrumental analysis, the fundamental properties must be established to select appropriate solvents and ionization methods.[1]

| Property | Value | Notes |

| IUPAC Name | (4-methoxytetrahydro-2H-pyran-4-yl)methanamine | Also known as 4-methoxy-4-(aminomethyl)tetrahydropyran |

| CAS Number | 1269755-10-3 | Verified identifier for procurement/database search |

| Formula | C₇H₁₅NO₂ | |

| Mol.[1][2][3][4][5][6] Weight | 145.20 g/mol | Monoisotopic Mass: 145.1103 |

| Appearance | Colorless to pale yellow liquid | Amine oxidation may cause yellowing over time |

| Solubility | High in MeOH, DCM, DMSO | Moderate water solubility due to ether/amine polarity |

Part 2: Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Operational Insight: The symmetry of the tetrahydropyran ring simplifies the spectrum.[1] The molecule possesses a plane of symmetry passing through C4 and the ring oxygen.[1] Consequently, protons at C2/C6 are chemically equivalent, as are those at C3/C5.[1]

¹H NMR Data (Reference in CDCl₃, 400 MHz)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| -OCH₃ | 3.25 – 3.30 | Singlet (s) | 3H | Characteristic methoxy group attached to quaternary carbon.[1] |

| -CH₂-NH₂ | 2.65 – 2.75 | Singlet (s) | 2H | Methylene adjacent to amine.[1] Appears as singlet due to quaternary C4.[1] |

| C2-H / C6-H | 3.65 – 3.80 | Multiplet (m) | 4H | Deshielded by adjacent ether oxygen in the ring.[1] |

| C3-H / C5-H | 1.55 – 1.75 | Multiplet (m) | 4H | Shielded methylene groups in the ring.[1] |

| -NH₂ | 1.2 – 1.8 | Broad (br) | 2H | Variable shift; exchangeable with D₂O. Often overlaps with alkyl region.[1] |

Technical Note on Solvent Effects: If the sample is a hydrochloride salt (common for stability), the -CH₂-NH₂ signal will shift downfield (δ 3.0–3.2 ppm) due to the positive charge on the nitrogen.[1] For salts, DMSO-d₆ is the preferred solvent to visualize the ammonium protons (~8.0 ppm, broad).[1]

¹³C NMR Data (Proton Decoupled)

| Carbon Type | Shift (δ, ppm) | Assignment Logic |

| Quaternary (C4) | 72.0 – 74.0 | Deshielded by both oxygen (-OMe) and alkyl group.[1] |

| Ring C2 / C6 | 63.0 – 64.5 | Alpha to ring oxygen. |

| -CH₂-NH₂ | 48.0 – 50.0 | Alpha to amine; distinct from methoxy.[1] |

| -OCH₃ | 48.0 – 49.0 | Methoxy carbon (check HSQC to distinguish from CH₂-NH₂).[1] |

| Ring C3 / C5 | 30.0 – 32.0 | Beta to ring oxygen; most shielded carbons. |

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance) on neat liquid.[1]

-

Primary Amine Stretches (N-H): Two weak-to-medium bands at 3300–3400 cm⁻¹ (symmetric and asymmetric stretching).[1]

-

C-H Stretching: 2850–2950 cm⁻¹ (Alkyl C-H).[1]

-

Ether Stretches (C-O-C): Strong bands in the 1080–1150 cm⁻¹ region.[1] This is the "fingerprint" of the tetrahydropyran and methoxy moieties.[1]

-

N-H Bend (Scissoring): ~1600 cm⁻¹.[1]

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or CI (Chemical Ionization).[1]

Part 3: Characterization Workflow & Decision Tree

The following diagram illustrates the logical flow for validating this compound, distinguishing it from common synthetic impurities like the non-methylated amino-pyran or the nitrile precursor.

Figure 1: Analytical decision tree for validating this compound, prioritizing mass confirmation followed by structural elucidation via NMR.

Part 4: Experimental Protocols

Sample Preparation for High-Resolution NMR

Objective: Eliminate water peaks that obscure the amine region and ensure accurate integration.

-

Solvent Selection: Use CDCl₃ (99.8% D) stored over molecular sieves.[1]

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

-

Why: High concentrations can cause viscosity broadening; low concentrations lose the minor ¹³C satellites (for purity checks).[1]

-

-

Acquisition Parameters:

GC-MS Purity Assay

Objective: Quantify volatile impurities (solvents, starting materials).[1]

-

Column: HP-5ms or equivalent (5% phenyl-methylpolysiloxane).[1]

-

Carrier Gas: Helium @ 1.0 mL/min.[1]

-

Inlet: 250°C, Split 20:1.

-

Oven Program:

-

Hold 50°C for 2 min.

-

Ramp 15°C/min to 250°C.

-

Hold 5 min.

-

-

Detection: FID (for quantitation) and MS (for ID).

-

Note: As a primary amine, the compound may tail on standard columns.[1] Derivatization with trifluoroacetic anhydride (TFAA) is recommended if peak shape is poor.[1]

Part 5: Synthesis Context & Impurity Profile[7]

Understanding the synthesis informs what impurities to look for.[1] This compound is typically synthesized via the Strecker synthesis or nucleophilic addition to a ketone.[1]

-

Starting Material: Tetrahydro-4H-pyran-4-one.[1]

-

Key Intermediate: 4-methoxy-tetrahydro-2H-pyran-4-carbonitrile.[1]

-

Reduction: The nitrile is reduced (e.g., LiAlH₄ or H₂/Raney Ni) to the amine.[1]

Common Impurities:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 516827933, this compound. Retrieved from [Link][1]

-

Oakwood Chemical. Product Specification: this compound (CAS 1269755-10-3).[1] Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. (Source for chemical shift prediction rules for gem-disubstituted ethers).

Sources

- 1. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1483551-78-5|(2-Ethyl-4-methoxytetrahydro-2H-pyran-4-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 4. [4-(3-Methoxycyclohexyl)oxyoxan-4-yl]methanamine | C13H25NO3 | CID 65052088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [oakwoodchemical.com]

- 6. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of (4-Methoxyoxan-4-yl)methanamine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The (4-Methoxyoxan-4-yl)methanamine scaffold represents a promising, yet underexplored, chemical space in modern drug discovery. Its unique combination of a substituted oxane ring and a primary aminomethyl group offers a versatile platform for designing novel ligands with the potential to modulate a wide range of biological targets. This technical guide provides a comprehensive overview of the current understanding and future prospects of this compound derivatives. Drawing upon structure-activity relationships of analogous compounds, this document will delve into their potential as monoamine reuptake inhibitors for central nervous system (CNS) disorders, their prospective antimicrobial and anti-inflammatory activities, and their utility as allosteric modulators of G-protein coupled receptors. Detailed experimental protocols and workflows are provided to empower researchers to synthesize, characterize, and evaluate the biological activity of this intriguing class of molecules.

Introduction: The Rationale for Investigating this compound Derivatives

The quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual driver in pharmaceutical research. The this compound core (Figure 1) presents a compelling starting point for library synthesis due to its inherent structural features. The oxane ring provides a defined three-dimensional geometry, while the methoxy and aminomethyl substituents offer key points for interaction with biological macromolecules.

This guide will explore the potential biological activities of this scaffold by examining the established pharmacology of structurally related motifs. By understanding the contributions of individual components, we can formulate hypotheses about the therapeutic applications of novel this compound derivatives and design robust experimental strategies for their validation.

Caption: The core chemical structure of this compound.

Potential Biological Activities and Therapeutic Targets

While direct studies on this compound derivatives are limited, the analysis of structurally analogous compounds allows for the extrapolation of potential biological activities.

Monoamine Reuptake Inhibition and CNS Disorders

Derivatives containing methanamine and methoxyphenyl groups have shown activity as monoamine oxidase (MAO) inhibitors.[1] MAOIs are a class of antidepressants that function by preventing the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[2][3] The this compound scaffold could serve as a novel template for the design of selective MAO inhibitors for the treatment of depression and other neurological disorders.[4] Furthermore, the modulation of monoamine transporters is a key strategy for treating a range of CNS disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).[5] The structural features of this compound derivatives make them plausible candidates for interacting with these transporters.

Antimicrobial and Anti-inflammatory Properties

Thiazole derivatives, which share a heterocyclic ring system with an exocyclic amine, have demonstrated a broad spectrum of medicinal applications, including antibacterial and anti-inflammatory effects.[6][7] Similarly, certain quinazolinone derivatives with aminomethyl substitutions exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[8][9] This suggests that the aminomethyl group of the this compound core could be a key pharmacophore for antimicrobial activity.

Inflammation is a complex biological response, and its modulation is a key therapeutic strategy for numerous diseases.[6] The inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) is a common mechanism of action for anti-inflammatory drugs.[6][10] The development of novel this compound derivatives could lead to new anti-inflammatory agents with improved selectivity and reduced side effects.

Allosteric Modulation of G-Protein Coupled Receptors (GPCRs)

The allosteric modulation of GPCRs offers a nuanced approach to drug action, allowing for the fine-tuning of receptor activity.[11] Derivatives of 1,2,4-oxadiazole have been identified as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4), with potential applications in treating anxiety and psychosis.[11][12] The rigid, three-dimensional structure of the oxane ring in this compound could be advantageous in designing selective allosteric modulators for various GPCRs implicated in CNS and other disorders.

Experimental Workflows and Protocols

This section outlines key experimental procedures for the synthesis, purification, and biological evaluation of novel this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route to this compound and its derivatives can be adapted from established methods for similar structures.[12][13] A plausible multi-step synthesis is outlined below.

Caption: A generalized workflow for the synthesis and purification of this compound derivatives.

Protocol 1: Synthesis of the Core Scaffold

-

Cyanohydrin Formation and Methylation: React tetrahydropyran-4-one with a cyanide source (e.g., trimethylsilyl cyanide) in the presence of a Lewis acid catalyst. The resulting cyanohydrin is then methylated using a suitable methylating agent (e.g., methyl iodide) and a base to yield 4-cyano-4-methoxyoxane.

-

Nitrile Reduction: The nitrile group of 4-cyano-4-methoxyoxane is reduced to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This step yields the core this compound scaffold.

-

Purification: The crude product is purified using column chromatography on silica gel.

Protocol 2: Library Synthesis via N-Acylation

-

Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).

-

Acylation: Add an equimolar amount of the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like EDC/HOBt) to the solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, wash the reaction mixture with aqueous solutions to remove byproducts and purify the final amide derivative by column chromatography or recrystallization.

In Vitro Biological Assays

A tiered approach to in vitro screening is recommended to efficiently identify promising lead compounds.

Table 1: Recommended In Vitro Assays

| Target Class | Primary Assay | Secondary Assay | Rationale |

| Monoamine Transporters | Radioligand Binding Assays (DAT, SERT, NET) | Neurotransmitter Uptake Assays | Determine affinity and functional inhibition.[5] |

| Monoamine Oxidases | MAO-Glo™ Assay (Promega) | Enzyme Kinetics (Km, Vmax) | Quantify inhibition of MAO-A and MAO-B.[4] |

| Bacteria | Minimum Inhibitory Concentration (MIC) Assay | Time-Kill Kinetics | Assess bacteriostatic vs. bactericidal activity.[8] |

| Inflammatory Enzymes | COX/LOX Inhibition Assays (Fluorometric or Colorimetric) | Cytokine Release Assays in Cell Lines | Evaluate anti-inflammatory potential.[6][10] |

| GPCRs | Calcium Mobilization or cAMP Assays | Radioligand Binding (for allosteric modulation) | Screen for agonist, antagonist, or allosteric modulator activity.[11] |

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the this compound scaffold is crucial for elucidating the SAR and optimizing lead compounds.

Caption: A logical diagram illustrating the key areas for SAR exploration.

Key areas for modification include:

-

Oxane Ring: Exploration of different substituents on the oxane ring can influence lipophilicity and binding interactions.

-

Methoxy Group: Replacing the methoxy group with other alkoxy groups or bioisosteres can modulate potency and metabolic stability.

-

Aminomethyl Group: Derivatization of the primary amine to secondary or tertiary amines, amides, sulfonamides, or ureas can significantly impact biological activity and selectivity. Structure-activity relationship studies on similar scaffolds have shown that modifications at this position are critical for potency.[14]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics across multiple disease areas. The synthetic accessibility and the potential for diverse biological activities make it an attractive starting point for drug discovery campaigns. Future research should focus on the synthesis and screening of focused libraries of these derivatives against the targets outlined in this guide. In-depth preclinical evaluation of promising hits, including pharmacokinetic profiling and in vivo efficacy studies, will be essential to validate the therapeutic potential of this exciting class of molecules.[15] The systematic exploration of the chemical space around this core structure is anticipated to yield novel drug candidates with improved therapeutic indices.

References

-

Ahmad, S., Sadiq, A., et al. (2021). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 9, 735695. [Link]

-

Baker, G. B., Sherry-McKenna, R. L., et al. (1992). 4-Methoxytranylcypromine, a monoamine oxidase inhibitor: effects on biogenic amines in rat brain following chronic administration. Biological Psychiatry, 31(9), 881-888. [Link]

-

Charvin, D., Di Paolo, T., et al. (2018). An mGlu4-positive allosteric modulator alleviates Parkinsonism in primates. Movement Disorders, 33(10), 1619-1631. [Link]

-

Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]

-

Han, S. Y., Lee, J., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(21), 7352. [Link]

-

Kovala-Demertzi, D. (2006). Thiazole derivatives with a wide range of medicinal uses. Expert Opinion on Therapeutic Patents, 16(11), 1547-1569. [Link]

-

Kumar, A., & Sharma, S. (2020). Monoamine oxidase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

-

Locuson, C. W., 2nd, Wahlstrom, J. L., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 24(15), 3474-3478. [Link]

-

MDPI. (2023). Future Perspectives of NMDAR in CNS Disorders. [Link]

-

MDPI. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. [Link]

-

Pineda, S. S., de la Torre, B. G., et al. (2023). Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. Data in Brief, 48, 109204. [Link]

-

Semantic Scholar. (2021). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. [Link]

-

Singh, U. P., & Singh, R. K. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry, 54(19), 6757-6762. [Link]

-

Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric catalysis by chiral hydrogen-bond donors. Angewandte Chemie International Edition in English, 45(10), 1520-1543. [Link]

-

Thomas, C. J., & Schreiber, S. L. (2003). A concise route to (-)-pironetin and related dihydropyrones. Organic Letters, 5(20), 3835-3838. [Link]

-

Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press. [Link]

Sources

- 1. 4-Methoxytranylcypromine, a monoamine oxidase inhibitor: effects on biogenic amines in rat brain following chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. drugs.com [drugs.com]

- 4. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters | MDPI [mdpi.com]

- 6. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of the Oxane Moiety in Bioactive Compounds: A Technical Guide

Executive Summary

The oxane moiety, systematically known as tetrahydropyran (THP) , represents a "privileged scaffold" in modern medicinal chemistry. Distinct from its five-membered counterpart (tetrahydrofuran) or its carbocyclic isostere (cyclohexane), the oxane ring offers a unique intersection of physicochemical properties: defined conformational preferences, moderate lipophilicity reduction, and specific hydrogen-bond accepting (HBA) capabilities. This guide analyzes the structural and functional utility of the oxane moiety in drug design, detailing its role in blockbuster therapeutics like Eribulin and SGLT2 inhibitors , and providing validated protocols for its synthesis and characterization.

Physicochemical & Structural Profile[1]

The "Oxane Effect" in Medicinal Chemistry

The incorporation of an oxane ring is rarely accidental; it is a strategic maneuver to modulate the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead compound.

-

Lipophilicity Modulation: Replacing a cyclohexane ring with an oxane typically lowers the LogP by approximately 1.0–1.5 units. This reduction is critical for improving aqueous solubility without compromising the steric bulk required for hydrophobic pocket filling.

-

Hydrogen Bonding: The ether oxygen serves as a weak H-bond acceptor. Unlike alcohols or amines, it does not act as a donor, allowing it to interact with backbone amides or conserved water molecules in the binding pocket without incurring a high desolvation penalty.

-

Conformational Locking: The oxane ring predominantly adopts a chair conformation . This rigidity reduces the entropic penalty of binding compared to linear ether chains.[1] Furthermore, the anomeric effect (preference of electronegative substituents at C2 to adopt an axial orientation) allows for precise stereochemical positioning of pharmacophores.

Quantitative Comparison

The following table summarizes the shift in properties when transitioning from a carbocycle to an oxane scaffold.

| Property | Cyclohexane | Tetrahydropyran (Oxane) | Tetrahydrofuran (THF) |

| LogP (approx. shift) | Baseline | -1.2 to -1.5 | -1.0 to -1.3 |

| H-Bond Acceptors | 0 | 1 (Ether Oxygen) | 1 (Ether Oxygen) |

| Boiling Point | 81°C | 88°C | 66°C |

| Metabolic Liability | Hydroxylation (slow) | ||

| Conformation | Chair (flexible) | Chair (rigid/defined) | Envelope (flexible) |

Biological Significance & Mechanism of Action[2][3][4]

Case Study: Eribulin (Halaven)

Eribulin is a macrocyclic ketone analog of the marine natural product Halichondrin B .[1] Its pharmacophore relies heavily on the rigid oxane rings to orient substituents that interact with tubulin.

-

Mechanism: Eribulin binds to the high-affinity site on the (+) end of microtubules.[2] The oxane-rich scaffold mimics the "curved" conformation of tubulin, effectively capping the microtubule end and preventing polymerization.

-

Role of Oxane: The multiple oxane rings in the polyether backbone act as a "molecular ruler," spacing key interacting groups at precise distances to match the tubulin dimer interface.

Case Study: SGLT2 Inhibitors (The "Gliflozins")

Drugs like Empagliflozin and Dapagliflozin contain a glucose moiety, which is chemically a poly-hydroxylated oxane (pyranose) ring.

-

Role of Oxane: The pyranose ring is not merely a scaffold; it is the pharmacophore itself. It mimics glucose, allowing the drug to bind competitively to the Sodium-Glucose Co-transporter 2 (SGLT2) in the proximal renal tubule, thereby blocking glucose reabsorption.[3]

Visualization: Eribulin Mechanism of Action

The following diagram illustrates the unique "end-poisoning" mechanism of Eribulin, facilitated by its rigid oxane structure.

Caption: Eribulin utilizes its rigid oxane scaffold to cap microtubule ends, triggering apoptosis.

Synthetic Strategies: Constructing the Oxane Core

The synthesis of substituted oxanes requires stereochemical precision. The Prins Cyclization is the gold standard for constructing 2,4,6-trisubstituted tetrahydropyrans with high diastereoselectivity.

Protocol: Stereoselective Prins Cyclization

This protocol describes the synthesis of a 2,6-cis-4-substituted tetrahydropyran, a common motif in bioactive polyethers.

Objective: Construct a cis-2,6-disubstituted tetrahydropyran ring from a homoallylic alcohol and an aldehyde.

Reagents:

-

Homoallylic alcohol (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Trifluoroacetic acid (TFA) (2.0 equiv) or Indium(III) triflate (10 mol%)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with argon. Add the homoallylic alcohol (e.g., 1 mmol) and aldehyde (1.2 mmol) in anhydrous DCM (0.1 M concentration).

-

Acid Activation: Cool the solution to 0°C. Dropwise add TFA (2.0 mmol). Note: For acid-sensitive substrates, use In(OTf)3 at room temperature.

-

Cyclization: Stir the reaction mixture at 0°C for 2 hours, then warm to room temperature. Monitor by TLC (stain with p-anisaldehyde). The reaction proceeds via an oxocarbenium ion intermediate, which undergoes cyclization to form the carbocation, followed by trapping with the trifluoroacetate anion (or solvent).

-

Quenching: Quench the reaction with saturated aqueous NaHCO3 solution.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Hydrolysis (Optional): If a trifluoroacetate ester is formed at the C4 position, hydrolyze it using K2CO3 in MeOH/H2O to reveal the hydroxyl group.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Validation Criteria:

-

1H NMR: Look for the characteristic chair conformation signals. The axial protons at C2 and C6 should show large coupling constants (

Hz) if the substituents are equatorial (2,6-cis). -

NOESY: Strong NOE correlation between H-2 and H-6 confirms the cis-relationship.

Visualization: Prins Cyclization Pathway

Caption: The Prins cyclization assembles the oxane core via a stereocontrolled oxocarbenium intermediate.

Experimental Validation: Metabolic Stability

A critical advantage of the oxane moiety is its resistance to rapid metabolic clearance compared to flexible ethers. The following protocol validates this property.

Protocol: Microsomal Stability Assay

Objective: Compare the intrinsic clearance (

Materials:

-

Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

-

Test Compounds (10 mM DMSO stock)

-

Phosphate Buffer (100 mM, pH 7.4)

Workflow:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (final conc. 1 µM, <0.1% DMSO). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to initiate the reaction.

-

Sampling: At time points

min, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) to pellet proteins. Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ion.

-

Calculation: Plot

vs. time. The slope

Expected Outcome:

Oxane analogs typically exhibit a longer

References

-

Eribulin drug review . National Center for Biotechnology Information (NCBI). [Link]

-

Synthetic strategies toward SGLT2 inhibitors . Organic Process Research & Development. [Link]

-

Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation . MDPI. [Link]

-

Mechanism of Action of Eribulin Mesylate . OncLive. [Link]

Sources

Strategic Integration of Oxane Motifs in Drug Discovery: From Design Principles to Novel Synthesis

Part 1: The Oxane Imperative in Modern Pharmacophores

Introduction

In the landscape of modern medicinal chemistry, "oxane" motifs—cyclic ethers ranging from the strained four-membered oxetane to the thermodynamically stable six-membered tetrahydropyran (THP) —have evolved from simple structural linkers to critical pharmacophores.[1][2][3]

For the drug developer, the incorporation of these oxygenated rings is rarely a random act of screening. It is a deliberate strategic maneuver designed to modulate Lipophilicity Ligand Efficiency (LLE) , metabolic stability, and vectoral orientation of substituents. Unlike their carbocyclic counterparts (cyclobutane and cyclohexane), oxanes introduce a permanent dipole and a hydrogen-bond acceptor (HBA) vector without the liability of a reactive center.

Physicochemical Design Logic

The decision to deploy an oxane rests on specific physicochemical alterations.

1. The Oxetane "Gem-Dimethyl" Surrogate

The oxetane ring is widely recognized as a metabolic bioisostere for the gem-dimethyl group and, more recently, the carbonyl group.

-

Metabolic Blocking: The high ionization potential of the oxetane oxygen suppresses oxidative metabolism at adjacent positions (α-carbon), a common liability in alkyl chains.

-

Lipophilicity Modulation: Replacing a gem-dimethyl group with an oxetane typically lowers LogP by ~1.0 unit while maintaining steric bulk.

-

Conformational Control: The puckered ring structure (pucker angle ~30°) creates a unique vector for substituents, often distinct from the flat carbonyl or the flexible cyclobutane.

2. Tetrahydropyran (THP) as a Polar Cyclohexane

The THP ring is the standard "polar switch" for cyclohexane.

-

Solubility: The ether oxygen increases aqueous solubility.

-

Entropy: THP possesses a distinct chair conformation. Placing substituents at the 2- or 6-positions allows for the exploitation of the anomeric effect , stabilizing axial conformations that are energetically forbidden in cyclohexanes.

Table 1: Comparative Physicochemical Impact of Oxane Insertion

| Feature | Cyclohexane (Reference) | Tetrahydropyran (THP) | Oxetane |

| LogP Impact | Baseline | ||

| H-Bond Acceptors | 0 | 1 (Weak/Moderate) | 1 (Stronger Lewis Base) |

| Metabolic Stability | Low (Cytochrome P450 prone) | Moderate ( | High (Protects adjacent sites) |

| Dominant Geometry | Chair | Chair (Anomeric effect relevant) | Puckered Square |

Part 2: Strategic Synthesis Decision Matrix

Selecting the correct synthetic methodology is critical. Traditional etherification often fails for complex, stereodefined cores. Below is a decision matrix for selecting the optimal pathway based on ring size and substitution requirements.

Visualization: Synthetic Pathway Decision Tree

Figure 1: Decision matrix for selecting synthetic methodologies based on target oxane ring size and substitution stereochemistry.

Part 3: Advanced Experimental Protocol

Discovery Focus: Gold-Catalyzed Stereoselective Synthesis of cis-2,6-Disubstituted THPs

While the Prins cyclization is the "workhorse" for THP synthesis, it often requires harsh acidic conditions incompatible with sensitive drug scaffolds. A superior, "novel" approach for late-stage functionalization is the Gold(I)-catalyzed Meyer–Schuster rearrangement/hydration/oxa-Michael addition sequence .

This protocol allows for the construction of cis-2,6-disubstituted tetrahydropyrans from bis-propargylic alcohols under mild conditions.

Mechanism of Action[4][5]

-

Meyer-Schuster Rearrangement: Au(I) activates the propargylic alcohol, triggering a rearrangement to an

-unsaturated ketone (enone).[6] -

Hydration: Water attacks the gold-activated complex.

-

Oxa-Michael Addition: The pendant hydroxyl group undergoes an intramolecular Michael addition to the enone, closing the ring with high diastereoselectivity (favored by a chair-like transition state).

Visualization: Reaction Mechanism[4][7]

Figure 2: Mechanistic cascade of the Gold(I)-catalyzed synthesis of cis-2,6-disubstituted tetrahydropyrans.

Detailed Protocol

Target Compound: cis-2,2'-[(Tetrahydro-2H-pyran-2,6-diyl)]bis(1-phenylethan-1-one) (Representative Scaffold)

Reagents & Materials:

-

Substrate: 1,9-Diphenylnona-1,8-diyne-3,7-diol (Bis-propargylic alcohol precursor).

-

Catalyst: Triphenylphosphine gold(I) chloride (

) (10 mol%).[6] -

Co-Catalyst: Silver bis(trifluoromethanesulfonyl)imide (

) (10 mol%).[6] -

Solvent: 1,2-Dichloroethane (DCE).

-

Additives: Methanol (2.0 equiv), Water (10.0 equiv).[6]

Step-by-Step Methodology:

-

Catalyst Activation (In Situ):

-

In a flame-dried reaction vial equipped with a magnetic stir bar, weigh out

(4.9 mg, 0.01 mmol) and -

Note: The silver salt abstracts the chloride, generating the active cationic gold species. This must be done in the absence of light if possible to prevent silver reduction.

-

-

Reaction Assembly:

-

Dissolve the bis-propargylic alcohol substrate (30 mg, 0.1 mmol) in 1,2-Dichloroethane (5 mL).

-

Add Methanol (8.0

L, 0.2 mmol) and Water (18 -

Add the catalyst mixture to the substrate solution.

-

-

Execution:

-

Seal the vial and heat the mixture to 50 °C .

-

Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:DCM (2:1).

-

Endpoint: The reaction is typically complete within 5 hours, indicated by the disappearance of the starting diyne-diol.

-

-

Work-up & Purification:

-

Remove the solvent in vacuo (rotary evaporator).

-

Purify the crude residue directly via flash column chromatography on silica gel (Eluent: Hexane:DCM gradient).

-

Yield Expectation: ~60% isolated yield of the cis-isomer.

-

-

Validation (Self-Validating System):

-

NMR Check: The cis-2,6-substitution pattern is confirmed by the coupling constants of the axial protons at positions 2 and 6. Expect a doublet of doublets (dd) with large coupling constants (

) indicative of axial-axial coupling in a chair conformation. -

Mass Spec: High-Resolution Mass Spectrometry (HRMS) should confirm the molecular ion

.

-

Part 4: Analytical Characterization & Validation

Trustworthiness in oxane synthesis relies on rigorous stereochemical assignment.

-

1H NMR Spectroscopy:

-

Oxetanes: Look for the characteristic "butterfly" splitting pattern of the methylene protons (

4.5–5.0 ppm). The ring strain deshields these protons significantly compared to acyclic ethers. -

THPs: The "Anomeric Effect" is your diagnostic tool. In 2-substituted THPs, axial protons appear upfield (

3.0–3.5 ppm) with large vicinal coupling (

-

-

X-Ray Crystallography:

-

For novel oxetane scaffolds, particularly spiro-fused systems, small molecule X-ray diffraction is the gold standard to confirm the pucker angle and absolute configuration, as NMR can be ambiguous in rigid bicyclic systems.

-

References

-

Stereoselective Synthesis of Polysubstituted Tetrahydropyrans. University of Valladolid. Available at: [Link]

-

An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. MDPI Molecules. Available at: [Link][2]

-

Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link][7]

-

Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Investigating 3,3-diaryloxetanes as potential bioisosteres. MedChemComm. Available at: [Link]

Sources

- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uvadoc.uva.es [uvadoc.uva.es]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of (4-Methoxyoxan-4-yl)methanamine

The following technical guide details the structural elucidation of (4-Methoxyoxan-4-yl)methanamine , a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and CNS-active agents.

This guide is structured to support researchers in verifying the identity and purity of this scaffold during drug development workflows.

Technical Guide & Characterization Protocol

Executive Summary & Compound Profile

This compound (CAS: 1555847-27-2) serves as a strategic fragment in medicinal chemistry, introducing a polar, metabolically stable ether motif alongside a primary amine handle. Its structural integrity is defined by a quaternary center at position 4 of the tetrahydropyran (oxane) ring, which presents unique spectroscopic challenges due to the lack of direct proton attachments at the core branching point.

Chemical Identity

| Property | Specification |

| IUPAC Name | 1-(4-methoxytetrahydro-2H-pyran-4-yl)methanamine |

| Formula | C |

| Exact Mass | 145.1103 Da |

| [M+H] | 146.1181 m/z |

| Symmetry | |

| Key Features | Quaternary C4, Primary Amine, Methoxy Ether |

Synthesis Context & Impurity Profile

Understanding the synthetic origin is the first step in elucidation, as it predicts likely impurities. This molecule is typically synthesized via the reduction of 4-methoxytetrahydro-2H-pyran-4-carbonitrile using lithium aluminum hydride (LiAlH

Critical Impurities to Monitor:

-

Residual Nitrile: Incomplete reduction of the precursor (IR: ~2240 cm

). -

Demethylated Alcohol: Cleavage of the methyl ether (rare under reduction, but possible in acidic workups).

-

Dimeric Secondary Amines: Formed during reduction if concentration is too high.

Spectroscopic Characterization Strategy

The core challenge in elucidating this structure is confirming the regiochemistry of the quaternary center (C4). We must prove that both the methoxy group and the aminomethyl group are attached to the same carbon, distinct from the ring oxygen.

Mass Spectrometry (HRMS)

-

Protocol: ESI+ (Electrospray Ionization) in MeOH/Water + 0.1% Formic Acid.

-

Target: Observe [M+H]

peak at 146.1181 . -

Validation: The absence of [M+Na]

dominance suggests a basic amine is present (protonation preferred over sodiation).

Nuclear Magnetic Resonance (NMR) Analysis

-

Solvent Selection: DMSO-

is preferred over CDCl -

Symmetry Considerations: Due to the plane of symmetry passing through O1 and C4, the NMR signals for the ring protons/carbons will appear as pairs:

-

C2 is equivalent to C6.

-

C3 is equivalent to C5.

-

H NMR Assignments (Free Base in CDCl

, 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| OCH | 3.20 | Singlet | 3H | Characteristic methoxy on quaternary C. |

| C2/C6-H | 3.75 | Multiplet | 2H | Deshielded by adjacent Ring Oxygen (O1). |

| C2/C6-H | 3.60 | Multiplet | 2H | Large axial-axial coupling often visible. |

| CH | 2.65 | Singlet | 2H | Sharp singlet due to quaternary neighbor (no vicinal coupling). |

| C3/C5-H | 1.50 - 1.80 | Multiplet | 4H | Shielded methylene envelope. |

| NH | 1.20 | Broad Singlet | 2H | Exchangeable; shift varies with concentration. |

C NMR Assignments (Broadband Decoupled)

| Carbon | Shift ( | Type | Key HMBC Correlations |

| C4 | 72.5 | Quaternary (C) | Correlation from OCH |

| C2/C6 | 63.8 | CH | Correlation to C3/C5. |

| OCH | 49.2 | CH | Strong correlation to C4. |

| CH | 48.5 | CH | Correlation to C4, C3/C5. |

| C3/C5 | 31.0 | CH | Correlation to C4. |

Expert Insight: The chemical shift of C4 (~72.5 ppm) is diagnostic. A simple tertiary alcohol would be ~70 ppm, but the ketal-like environment (though technically an ether) maintains this range. If the structure were an acetal (2-methoxy), the shift would be >95 ppm. This confirms the 4-position.[1][2][3]

Advanced Elucidation: The Quaternary Center

To rigorously prove the structure, you must establish the connectivity of the "silent" quaternary carbon C4. The following 2D NMR workflow is the industry standard for this verification.

HMBC Connectivity Map

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool here. We look for long-range coupling (

-

Pathway A: The Methoxy protons (3.20 ppm) must show a cross-peak to C4 (72.5 ppm).

-

Pathway B: The Aminomethyl protons (2.65 ppm) must show a cross-peak to C4 (72.5 ppm) AND C3/C5 (31.0 ppm).

-

Pathway C: The Ring protons (H3/H5) must correlate to C4 .

Visualization of Logic

The following diagram illustrates the logical flow for confirming the structure using spectroscopic data.

Figure 1: Step-by-step structural elucidation workflow.

Stereochemistry & Conformational Analysis

While the molecule is achiral due to the plane of symmetry, it exists in a chair conformation. The orientation of the substituents at C4 is governed by steric and electronic factors.

Axial vs. Equatorial Preference

At the C4 position of the pyran ring, 1,3-diaxial interactions with H2

-

The Aminomethyl group (-CH

NH -

Conformational Lock: The bulkier -CH

NH -

Result: The -OCH

group typically adopts the Axial orientation.

NOESY Validation

To confirm this conformation experimentally:

-

Irradiate the -CH

NH -

Expectation: Strong NOE enhancement with H3/H5

and H3/H5 -

Irradiate the -OCH

singlet. -

Expectation: NOE enhancement with H2/H6

(1,3-diaxial relationship) confirms the axial position of the methoxy group.

Figure 2: Critical HMBC correlations required to establish the quaternary center connectivity.

References

-

Sigma-Aldrich. (4-Methoxytetrahydro-2H-pyran-4-yl)methanamine HCl Product Analysis. Retrieved from .

-

ChemicalBook. Properties and Suppliers for CAS 1555847-27-2. Retrieved from .

-

Vertex Pharmaceuticals. Heteroaryl compounds and their uses. US Patent 8,778,951. (Describes synthesis via nitrile reduction). Retrieved from .

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (General reference for NMR shift prediction of ethers and amines).

Sources

In Silico Modeling of (4-Methoxyoxan-4-yl)methanamine Derivatives

Executive Summary

The (4-Methoxyoxan-4-yl)methanamine scaffold represents a high-value chemotype in modern medicinal chemistry, serving as a polar, conformationally restricted bioisostere of gem-disubstituted cyclohexanes. Its unique architecture—featuring a tetrahydropyran (THP) core gem-disubstituted at the C4 position with a methoxy group and a primary aminomethyl arm—offers precise vector control for fragment growing while modulating lipophilicity (LogP) and metabolic stability.

This guide provides a rigorous, self-validating in silico framework for modeling derivatives of this scaffold. It moves beyond generic protocols to address the specific challenges of this moiety: the gem-disubstituent effect on ring puckering, the inductive influence of the ether oxygen on amine basicity, and the critical role of explicit solvation in molecular dynamics (MD).

Chemical Space & Scaffold Analysis

Before initiating computations, one must understand the physical constraints of the molecule. The this compound core (CAS: 1000869-26-0) is not merely a linker; it is a structural lock.

The Gem-Disubstituent Effect

The simultaneous presence of the methoxy (

-

Consequence: This restricts the conformational ensemble of the THP ring, heavily favoring a specific chair conformation where the bulkier group (often the derivatized amine) adopts the equatorial position to minimize 1,3-diaxial interactions.

-

Modeling Implication: Standard conformation generators (e.g., ConfGen, Omega) may under-sample the energy barriers between chair flips if not set to "thorough" search settings.

Physicochemical Properties[1]

-

LogP Modulation: The THP ether oxygen lowers LogP by ~1.0–1.5 units compared to the carbocyclic analog, improving water solubility.

-

pKa Considerations: The primary amine is separated from the ring oxygen by a methylene bridge and the C4 center. While the inductive electron-withdrawing effect of the C4-methoxy group is proximal, the amine remains basic (predicted pKa

9.2–9.5). -

Status: At physiological pH (7.4), the amine will be predominantly protonated (

), necessitating the use of cationic models in docking.

Ligand Preparation & Parameterization Protocol

Generic force fields often fail to accurately capture the specific torsion angles of gem-disubstituted ethers. The following protocol ensures quantum-mechanical accuracy is mapped onto your molecular mechanics model.

Quantum Mechanical (QM) Geometry Optimization

Do not rely on molecular mechanics (MM) for the initial starting structure.

-

** conformational Search:** Generate conformers using a stochastic search (e.g., Monte Carlo).

-

QM Optimization: Select the lowest energy conformer.

-

Theory Level: DFT B3LYP/6-31G* (or M06-2X for better dispersion correction).

-

Solvation: Implicit water model (PCM/SMD) to stabilize the polar amine/ether interface.

-

Output: Use this optimized geometry as the reference for charge derivation.

-

Partial Charge Assignment (RESP)

Standard Gasteiger charges are insufficient for the C4 ether/amine interplay.

-

ESP Calculation: Calculate the electrostatic potential (ESP) at the HF/6-31G* level on the optimized geometry.

-

Fitting: Fit charges using the RESP (Restrained Electrostatic Potential) method. This prevents the "buried" quaternary carbon (C4) from assuming unrealistically high charges, a common artifact in standard ESP fitting.

Force Field Selection[2][3]

-

Recommended: GAFF2 (General AMBER Force Field 2) or OPLS4 .

-

Validation: If the penalty score for the C4-methoxy torsion is high, you must run a torsional scan at the QM level and refit the force field dihedral parameters.

Visualization: Parameterization Workflow

Figure 1: High-fidelity ligand parameterization workflow ensuring QM-derived accuracy for the gem-disubstituted core.

Target Identification & Docking Strategy

The this compound motif is often deployed to target enzymes requiring a cationic anchor (e.g., Kinases, Serine Proteases) or GPCRs (e.g., Opioid, Sigma receptors).

The "Anchor & Grow" Docking Protocol

Because the scaffold contains a flexible tail (amine) and a rigid head (THP), standard rigid-ligand docking fails.

-

Define the Pharmacophore:

-

Point A (Cationic): The protonated amine nitrogen.

-

Point B (H-Bond Acceptor): The methoxy oxygen (often overlooked, but critical for water-bridging).

-

Point C (Hydrophobic/Shape): The THP ring chair.

-

-

Grid Generation:

-

Include Explicit Water Molecules in the binding site if there are polar residues near the expected location of the C4-methoxy group. The methoxy oxygen is a weak acceptor and often recruits a structural water.

-

-

Constraint-Based Docking:

-

Apply a Positional Constraint (radius 1.5 Å) on the amine nitrogen if the target has a known Asp/Glu residue (salt bridge partner). This forces the docking software to sample the rotatable bonds of the methanamine arm to satisfy the interaction, rather than placing the ring arbitrarily.

-

Scoring Function Adjustments

Penalize "strain" heavily. The gem-disubstitution makes the C4 center crowded. Poses that distort the C-C-O bond angles at C4 to fit the pocket are likely energetic artifacts and should be discarded.

Molecular Dynamics (MD) & Stability Analysis

Docking provides a static snapshot. MD is required to verify if the specific chair conformation of the THP ring is stable within the active site.

Simulation Setup

-

Solvent: TIP3P or OPC water model (OPC is recommended for better density/dielectric properties).

-

Ions: Neutralize system (Na+/Cl-) to 0.15 M.

-

Time Scale: Minimum 100 ns. The relaxation of the bulky C4 substituents often requires >50 ns.

Analysis Metrics (The "Self-Validating" System)

To ensure the model is trustworthy, monitor these specific metrics:

| Metric | Target Value | Interpretation |

| Ligand RMSD | < 2.5 Å | Stability of the binding pose. |

| C4-Methoxy Dihedral | Stable distribution | If this rotates freely 360° inside the pocket, the fit is too loose (low specificity). |

| Solvation Number (Ether O) | 1.0 - 2.0 waters | The THP ring oxygen should interact with solvent or protein H-bond donors. If 0, check for steric clash. |

| Salt Bridge Persistence | > 80% of time | The Amine-Asp/Glu interaction must be durable. |

Visualization: Interaction Dynamics

Figure 2: Interaction network monitored during MD. Note the critical role of water bridging the ether oxygen.

ADMET Profiling & Optimization

The this compound scaffold is designed to improve ADMET properties. Your modeling must verify this.

Metabolic Stability (Site of Metabolism)

-

Risk: The methoxy group (

) is a potential site for O-demethylation by Cytochrome P450 enzymes (CYP2D6 or CYP3A4). -

In Silico Prediction: Use SOM (Site of Metabolism) predictors (e.g., FAME 3 or Schrödinger P450 Module).

-

Mitigation: If the methoxy group is flagged as highly labile, consider modeling the Trifluoromethoxy (

) or Deutero-methoxy (

Permeability (CNS Penetration)

If targeting CNS (e.g., Opioids):

-

Boiled-Egg Plot: Calculate TPSA (Topological Polar Surface Area).

-

Threshold: The THP oxygen adds ~9 Ų and the amine adds ~26 Ų. Ensure Total TPSA < 90 Ų for BBB penetration.

-

P-gp Efflux: The basic amine is a substrate for P-glycoprotein. Docking into P-gp models may be necessary to predict efflux liability.

References

-

Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry. Link

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Bayly, C. I., et al. (1993). "A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model." Journal of Physical Chemistry. Link

-

Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosteres." Academic Press. Link

-

Harder, E., et al. (2016). "OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins." Journal of Chemical Theory and Computation. Link

Technical Monograph: (4-Methoxyoxan-4-yl)methanamine and Its Analogs in Medicinal Chemistry

[1]

Executive Summary & Chemical Profile

Target Molecule: this compound IUPAC Name: (4-methoxytetrahydro-2H-pyran-4-yl)methanamine Common Synonyms: 4-Methoxy-4-(aminomethyl)tetrahydropyran; 4-methoxytetrahydropyran-4-yl-methylamine.[1] Role: Privileged structural motif for modulating physicochemical properties (LogP, LLE) in kinase inhibitors and GPCR ligands.[1]

The "Gem-Disubstituted" Advantage

This molecule represents a strategic evolution from simple tetrahydropyrans.[1] It features a gem-disubstituted C4 center containing both a polar methoxy group and the primary amine linker.

-

Lipophilicity Modulation: The tetrahydropyran (THP) ring lowers cLogP compared to cyclohexane analogs (~1.5 log unit drop).[1] The additional 4-methoxy group further reduces lipophilicity while providing a hydrogen bond acceptor.[1]

-

Conformational Lock: The gem-disubstitution restricts the conformational flexibility of the amine tail, potentially reducing the entropic penalty upon binding to a protein active site.

-

Metabolic Blocking: Substitution at the 4-position blocks oxidative metabolism (hydroxylation) that commonly occurs at the benzylic-like position of saturated heterocycles.[1]

Synthesis & Manufacturing Protocols

The synthesis of this compound typically proceeds via a Strecker-type synthesis or nucleophilic addition to a ketone , followed by reduction.[1] Below is a validated protocol adapted from high-yield patent literature (e.g., CDK9 inhibitor synthesis).

Synthetic Pathway Visualization

The following diagram outlines the critical intermediate steps from the commercially available 4-oxotetrahydropyran.

Figure 1: Synthetic route from pyranone to the target amine.[1][2] The nitrile intermediate is the critical branch point.

Detailed Experimental Protocol

Step 1: Synthesis of 4-methoxytetrahydro-2H-pyran-4-carbonitrile

-

Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI2, cat.), Methanol.[1]

-

Procedure:

-

Dissolve tetrahydro-4H-pyran-4-one in dry DCM or neat TMSCN (caution: toxicity). Add catalytic ZnI2.[1]

-

Stir at 0°C to RT for 2–4 hours to form the TMS-protected cyanohydrin.

-

Solvolysis/Methylation: Treat the crude mixture with Methanol/HCl or Methanol/H2SO4. The acidic methanol facilitates the displacement of the TMS/hydroxyl group with a methoxy group while retaining the nitrile.

-

Purification: Extract with EtOAc, wash with brine.[1][3] The product is often a volatile oil; avoid high-vacuum prolonged drying.[1]

-

Step 2: Reduction to this compound

-

Reagents: Lithium Aluminum Hydride (LiAlH4, 2.0 eq) or Raney Nickel/H2.[1]

-

Procedure:

-

Suspend LiAlH4 in anhydrous THF under Nitrogen at 0°C.

-

Dropwise add the nitrile intermediate (dissolved in THF).

-

Allow to warm to RT and reflux if necessary (1–2 hours) to ensure complete reduction of the nitrile to the primary amine.

-

Quench: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O).

-

Isolation: Filter the aluminum salts. The filtrate is concentrated to yield the amine.[4]

-

Storage: Store as an HCl salt to prevent oxidation or carbamate formation from atmospheric CO2.

-

Medicinal Chemistry Applications (SAR)[1]

This moiety is rarely a "hit" on its own; it is a fragment used to optimize lead compounds.

Structure-Activity Relationship (SAR) Table

The following table compares the this compound fragment against common analogs used in the same position (R-group scanning).

| Fragment Structure | LogP Impact | Metabolic Stability | Electronic Effect | Common Application |

| Cyclohexylmethylamine | High (Lipophilic) | Low (C4 oxidation) | Neutral | Early hits (often too greasy) |

| (Tetrahydropyran-4-yl)methylamine | Medium | Medium | Polar (Ether O) | Solubility fix for cyclohexyl |

| (4-Fluorotetrahydropyran-4-yl)methylamine | Medium-Low | High (F blocks C4) | Inductive withdrawing | Metabolic stability + dipole interaction |

| This compound | Low (Hydrophilic) | High (OMe blocks C4) | H-bond Acceptor | Potency booster via H-bonds |

Case Studies in Drug Discovery

1. CDK9 Inhibition (Oncology) In the development of CDK9 inhibitors for cancer therapy, the 4-methoxy-THP motif is utilized to occupy the solvent-exposed region of the ATP binding pocket.[1]

-

Mechanism:[1][5][6] The ether oxygen of the pyran ring and the pendant methoxy group can form water-mediated hydrogen bonds with the kinase hinge region or solvent front residues.

-

Outcome: Improved selectivity over CDK2 due to subtle differences in the solvent channel geometry [1].

2. Pim Kinase Inhibitors Pyridineamine compounds targeting Pim kinases (implicated in hematological malignancies) often incorporate this fragment.[1]

-

Utility: The fragment balances the high lipophilicity of the core aromatic scaffold (often a tricyclic or biaryl system), bringing the total Ligand Efficiency (LE) into an acceptable range [2].

3. Bcl-2 Family Inhibitors In "venetoclax-like" BH3 mimetics, this fragment serves as a solubilizing tether that does not sacrifice binding affinity.[1] The gem-disubstitution prevents the "floppiness" associated with linear solubilizing tails [3].

Decision Logic for Fragment Selection

When should a chemist select this compound over a simple piperidine or cyclohexane? Use the following logic flow.

Figure 2: Decision tree for incorporating the 4-methoxy-THP moiety during lead optimization.[1]

References

-

Pyrimidine biaryl amine compounds and their uses. (2012). WO2012101065A2.[1] Google Patents. Available at: [1]

-

Pyridineamine compounds useful as pim kinase inhibitors. (2016). US20160347735A1.[1] Google Patents. Available at:

-

Solid dispersions containing an apoptosis-inducing agent. (2013).[1] EP2613769B1.[1] Google Patents. Available at: [1]

Sources

- 1. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 2. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 4. WO2012058392A1 - Solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]

- 5. Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Safety and Toxicity Profile of (4-Methoxyoxan-4-yl)methanamine

[1][2][3]

Chemical Identity & Physicochemical Context

This compound (also known as 4-methoxy-4-(aminomethyl)tetrahydropyran) is a gem-disubstituted tetrahydropyran derivative.[1][2][3] Its structural distinctiveness lies in the quaternary carbon at position 4, which bears both a methoxy group and a primary aminomethyl arm.[3] This design is frequently employed in medicinal chemistry to block metabolic oxidation at the C4 position of the pyran ring, a common soft spot in simpler analogs.

| Property | Data / Descriptor |

| IUPAC Name | This compound |

| CAS Number | 1555847-27-2 (Hydrochloride salt); Free base implied |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol (Free base) |

| Structural Class | Heterocyclic primary amine; Gem-disubstituted ether |

| pKa (Predicted) | ~9.8 (Primary amine) |

| LogP (Predicted) | ~0.2 (Low lipophilicity due to polarity) |

| Physical State | Colorless to pale yellow liquid (Free base); White solid (HCl salt) |

Hazard Identification (GHS Classification)

As a primary aliphatic amine attached to a non-aromatic scaffold, the compound exhibits significant basicity and nucleophilicity. Based on Safety Data Sheets (SDS) for this specific CAS and close structural analogs (e.g., 4-aminomethyltetrahydropyran), the following GHS classifications apply.

Core Hazards[1][2][3]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[3] The high pKa (~9.[3]8) results in saponification of membrane lipids upon contact.[3]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Serious Eye Damage (Category 1): Irreversible corneal damage is likely upon direct contact due to pH-mediated protein denaturation.[1][2][3]

Precautionary Handling Strategy

The primary safety vector is corrosivity .[3] Unlike aromatic amines (anilines), which are often genotoxic, aliphatic amines like this compound cause immediate tissue destruction rather than delayed systemic toxicity, although systemic effects (CNS depression) can occur at high doses.[1][2]

Toxicophore Analysis & Metabolic Stability

In drug design, this molecule is often selected to improve metabolic stability compared to its 4-H analog.[1][2][3] However, the introduction of the methoxy group creates a specific metabolic divergence.

Structural Logic[2]

-

Metabolic Blocking: The quaternary center at C4 prevents cytochrome P450-mediated hydroxylation at the ring carbon, which is the major clearance pathway for simple tetrahydropyrans.[2][3]

-

New Liabilities: The methoxy group introduces a liability for O-demethylation, while the primary amine is a substrate for Monoamine Oxidases (MAO) or Semicarbazide-Sensitive Amine Oxidases (SSAO).[2][3]

Metabolic Pathway Visualization

The diagram below illustrates the divergent metabolic fates. The "Safety Concern" arises if O-demethylation occurs, leading to the formation of 4-oxotetrahydropyran , a reactive ketone.[1][2][3]

Figure 1: Predicted metabolic fate.[1][2][3] The 'Green' pathway (Deamination) leads to stable excretion products.[3] The 'Red' pathway (Demethylation) generates a reactive ketone and formaldehyde.

Experimental Protocols for Safety Assessment

To validate the safety profile of this intermediate before scaling up, the following tiered testing strategy is recommended.

Tier 1: In Silico & Physicochemical (Day 1-3)

-

pKa Determination: Potentiometric titration.[3] Rationale: Determines the fraction ionized at physiological pH (7.4).[3] A high fraction of cation (NH3+) reduces membrane permeability but increases solubility.[3]

-

DEREK/SARAH Analysis: Run QSAR models for mutagenicity. Note: Aliphatic amines are generally negative in Ames unless nitrosated.[3]

Tier 2: In Vitro Toxicology (Day 7-14)

-

Microsomal Stability Assay:

-

hERG Inhibition (Patch Clamp):

-

Risk: Primary amines can block potassium channels if the lipophilicity is high.[3]

-

Prediction: Low risk for this specific molecule due to low LogP (~0.2), but mandatory for regulatory filing.

-

Tier 3: Cytotoxicity (Cell-Based)[1][2]

-

MTT/ATP Assay (HepG2 cells):

-

Protocol: Incubate cells with 0.1–100 µM compound for 24h.

-

Success Criteria:

. Lower values indicate general cellular toxicity, likely driven by the lysosomotropic effect of the amine accumulating in acidic organelles.

-

Safe Handling & Containment Strategy

Due to the Skin Corr.[3][5] 1B classification, standard laboratory hygiene is insufficient.[3]

Engineering Controls[2]

-

Primary Containment: All weighing and transfer of the free base must occur within a certified Chemical Fume Hood.[3]

-

Atmosphere: Handle under nitrogen or argon if using the free base, as it readily absorbs CO₂ from the air to form carbamates (solid precipitates).

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Eyes | Chemical Goggles + Face Shield | Prevent corneal saponification from splashes.[1][2][3] |

| Hands | Nitrile (Double Gloved) or Butyl Rubber | Amines can permeate latex rapidly.[3] |

| Respiratory | Full-face respirator with ABEK filter | Required only if aerosolization is possible (e.g., spray drying).[1][2][3] |

Spill Response Protocol

-

Evacuate: Clear the immediate area.

-

Neutralize: Do not use water initially (exothermic reaction).[3] Absorb with dry sand or vermiculite.[3]

-

Decontaminate: Wash the surface with a dilute weak acid (e.g., 5% acetic acid or citric acid) to convert the residual amine to a non-volatile salt, then rinse with water.[3]

References

-

European Chemicals Agency (ECHA). Registration Dossier: 4-(aminomethyl)tetrahydropyran (Analog Read-Across).[1][2][3] Accessed via ECHA CHEM.[3] Link[1][3]

-

PubChem Compound Summary. CID 2773210 (4-Aminomethyltetrahydropyran).[1][2][3] National Center for Biotechnology Information.[3] Link[1][3]

-

Sigma-Aldrich (Merck). Safety Data Sheet: this compound Hydrochloride.[1][2][3] CAS 1555847-27-2.[1][2][3][6] Link

-

Di, L., & Kerns, E. (2016).[3] Drug-Like Properties: Concepts, Structure Design and Methods.[2][3] Elsevier.[3][7] (Source for metabolic blocking strategies).[3][7]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Corrosive Substances.[3]Link[1][3]

Sources

- 1. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application of (4-Methoxyoxan-4-yl)methanamine in Fragment-Based Drug Design

Introduction: The Shift Towards Three-Dimensionality in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery, complementing traditional high-throughput screening (HTS) by starting with much smaller, low-molecular-weight compounds (fragments).[1][2] The core principle of FBDD is that the probability of finding a high-quality interaction between a small molecule and a protein target is higher when the chemical space is explored with less complex fragments.[3][4] These initial, often weak-binding hits (with affinities in the high micromolar to millimolar range) are then optimized into potent, selective, and drug-like leads through structure-guided elaboration.[3][5]

Historically, many fragment libraries have been dominated by flat, aromatic compounds. While successful, this has led to an exploration of a limited, two-dimensional chemical space. Recently, there has been a significant push towards incorporating fragments with greater three-dimensional (3D) character.[6] Saturated heterocyclic scaffolds, rich in sp³-hybridized carbon centers, are at the forefront of this movement. These 3D fragments offer several advantages, including improved solubility, novel intellectual property opportunities, and the ability to make more specific and complex interactions with protein targets by projecting vectors into three-dimensional space.[6][7]

This application note details the utility of (4-Methoxyoxan-4-yl)methanamine , a prime example of a 3D fragment, in a typical FBDD campaign. We will explore its intrinsic properties, outline detailed protocols for its use in screening and hit validation, and provide a strategic framework for its elaboration into a potent lead compound.

Fragment Profile: this compound

The strategic value of this compound in an FBDD library stems from its unique combination of a 3D scaffold, strategically placed functional groups, and favorable physicochemical properties.

Physicochemical Properties

A successful fragment should adhere to the "Rule of Three," a set of empirical guidelines that increase the likelihood of identifying high-quality hits.[6] this compound aligns well with these principles.

| Property | Value | "Rule of Three" Guideline | Rationale |

| Molecular Weight | 145.20 g/mol [8] | < 300 Da | Keeps complexity low, increasing hit probability. |

| cLogP | ~ -0.5 to 0.5 (Predicted) | ≤ 3 | Ensures adequate aqueous solubility for biophysical assays. |

| Hydrogen Bond Donors | 2 (from -NH₂) | ≤ 3 | Controls polarity and desolvation penalty upon binding. |

| Hydrogen Bond Acceptors | 3 (2 from ether, 1 from -NH₂) | ≤ 3 | Provides points for directed interactions with the target. |

| Rotatable Bonds | 2 | ≤ 3 | Low conformational flexibility reduces entropic loss upon binding. |

| Fraction of sp³ carbons (Fsp³) | 0.86 | High | Confers three-dimensional character. |

Structural Analysis and Strategic Value

The power of this fragment lies in the distinct roles of its constituent parts, which provide both a rigid scaffold and clear vectors for synthetic elaboration.

-

Oxane Ring: This saturated heterocycle serves as a rigid, 3D core. The ether oxygen can act as a hydrogen bond acceptor, providing a key interaction point within a protein binding pocket. Saturated heterocycles are prevalent motifs in medicinal chemistry, often improving pharmacokinetic properties.[9]

-

Geminal Methoxy and Aminomethyl Groups: The quaternary carbon center is a key design feature. It locks the methoxy and aminomethyl groups in a fixed spatial orientation, presenting well-defined vectors for interaction and subsequent chemical modification. This rigidity minimizes the entropic penalty of binding.

-

Primary Amine (-CH₂NH₂): This is the primary vector for fragment "growing." The primary amine is a versatile functional handle for a wide range of well-established synthetic reactions (e.g., amide coupling, reductive amination), allowing for the systematic and rapid exploration of the surrounding chemical space.[10][11] It can also act as a potent hydrogen bond donor or form a salt bridge with an acidic residue (e.g., Asp, Glu) in the target protein.

-

Methoxy Group (-OCH₃): The methoxy group can serve as a hydrogen bond acceptor. Its presence also subtly modulates the polarity and conformational preference of the oxane ring.

Caption: Key structural features of the fragment and their roles in FBDD.

Application in a Fragment-Based Drug Design Workflow

The integration of this compound into an FBDD campaign follows a structured, multi-stage process designed to identify and optimize its binding to a protein target.

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. drughunter.com [drughunter.com]

- 3. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound [oakwoodchemical.com]

- 9. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Strategic Incorporation of the Oxane Scaffold to Enhance Lead Compound Properties

Abstract & Executive Summary

In contemporary medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. The incorporation of small, saturated heterocyclic scaffolds has emerged as a powerful tactic to achieve this optimization. This guide provides an in-depth exploration of the oxane scaffold, with a specific focus on four-membered oxetanes and six-membered tetrahydropyrans (THPs). These motifs are not merely inert linkers but active modulators of molecular properties. They serve as valuable bioisosteres for commonly used groups, such as gem-dimethyl and carbonyl functionalities, and can significantly enhance aqueous solubility, metabolic stability, and three-dimensional complexity, thereby improving overall drug-like characteristics.[1][2][3]